molecular formula C23H29NO4 B2413368 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide CAS No. 1396870-04-4

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2413368
CAS No.: 1396870-04-4
M. Wt: 383.488
InChI Key: JDOCHSDBCSLNQN-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide typically involves multiple steps. One common method includes the condensation of a carboxylic acid with an amine under acidic or basic conditions. The reaction may require catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH4 (sodium borohydride) and LiAlH4 (lithium aluminium hydride).

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological responses . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-22(26,16-18-8-10-20(27-2)11-9-18)17-24-21(25)23(12-14-28-15-13-23)19-6-4-3-5-7-19/h3-11,26H,12-17H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOCHSDBCSLNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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